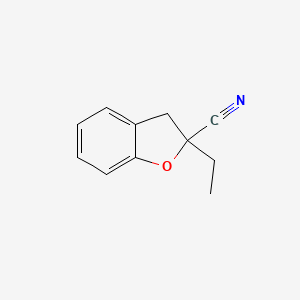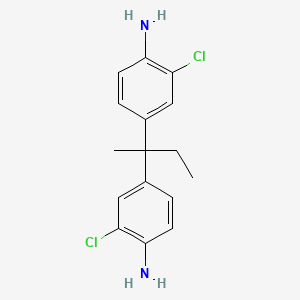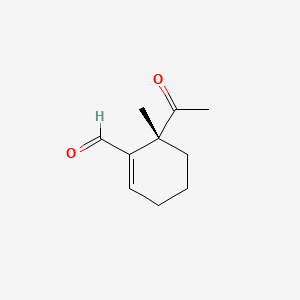![molecular formula C10H22Cl2N2O4 B13811864 Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride, also known as [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride, is a compound with significant applications in various fields. This compound is characterized by its hexamethylene hydrocarbon chain terminated with amine functional groups, making it a diamine. It is commonly used in the production of polymers and serves as a cross-linking agent in epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron. The yield is generally good, but side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) are also generated . An alternative process uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Industrial Production Methods
In industrial settings, the production of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves large-scale hydrogenation of adiponitrile. The process is optimized to maximize yield and minimize the formation of side products. The use of advanced catalysts and reaction conditions ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives. These products have significant applications in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .
Applications De Recherche Scientifique
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of nylon, polyurethane, and epoxy resins.
Mécanisme D'action
The mechanism of action of Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to cross-link polymers also plays a crucial role in its industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diaminohexane: Similar in structure but lacks the carboxymethyl-amino group.
Cadaverine: A diamine with a shorter hydrocarbon chain.
Methylhexanamine: A diamine with a methyl group attached to the hexane chain.
Uniqueness
Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C10H22Cl2N2O4 |
|---|---|
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
2-[6-(carboxymethylamino)hexylamino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O4.2ClH/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);2*1H |
Clé InChI |
QJUFCCHPNNAPEF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNCC(=O)O)CCNCC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
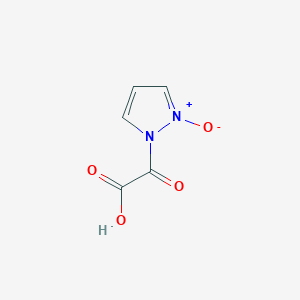
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)

![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
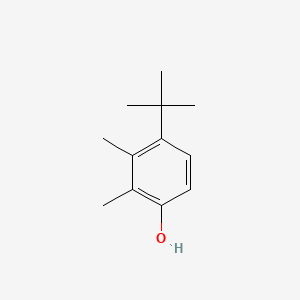

![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
